
N-Methylmethanesulfonohydrazide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylmethanesulfonohydrazide;hydrochloride is a chemical compound with the molecular formula C₂H₉ClN₂O₂S and a molecular weight of 160.62 g/mol . It is commonly used in scientific research as a versatile reagent for chemical synthesis, often employed as a reducing agent and protecting group in organic reactions.
Applications De Recherche Scientifique
N-Methylmethanesulfonohydrazide;hydrochloride finds extensive applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in reduction and protection reactions.
Biology: It serves as a tool for studying biochemical pathways and enzyme mechanisms.
Medicine: It is employed in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methylmethanesulfonohydrazide;hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of N-methylhydrazine with methanesulfonyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylmethanesulfonohydrazide;hydrochloride undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, facilitating the reduction of functional groups such as ketones and aldehydes.
Substitution: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., methanol, ethanol). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in reduction reactions, the major products are typically the reduced forms of the starting materials, such as alcohols from ketones or aldehydes.
Mécanisme D'action
The mechanism of action of N-Methylmethanesulfonohydrazide;hydrochloride involves its ability to donate electrons in reduction reactions, thereby reducing other compounds. It interacts with molecular targets such as carbonyl groups, facilitating their conversion to alcohols. The pathways involved include nucleophilic attack and electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylhydroxylamine hydrochloride: Similar in structure and used as a reducing agent.
Methanesulfonohydrazide: Lacks the methyl group but shares similar reactivity.
Hydrazine derivatives: Various hydrazine compounds with different substituents exhibit similar chemical behavior.
Uniqueness
N-Methylmethanesulfonohydrazide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to act as both a reducing agent and a protecting group makes it particularly valuable in synthetic chemistry.
Propriétés
IUPAC Name |
N-methylmethanesulfonohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2O2S.ClH/c1-4(3)7(2,5)6;/h3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIFZWUDILWSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(N)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
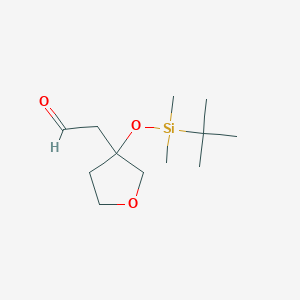
methanone](/img/structure/B3007159.png)
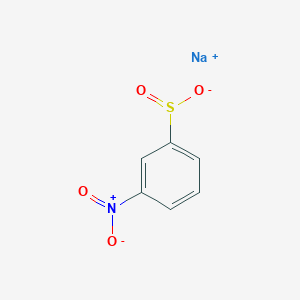
![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)
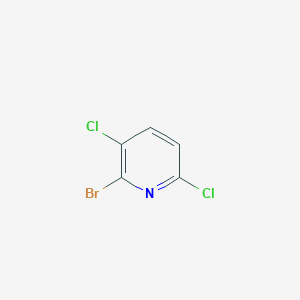
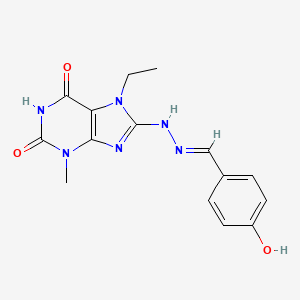
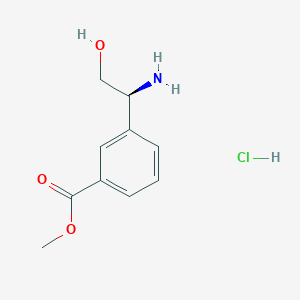
![2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3007169.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B3007170.png)
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)
![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)
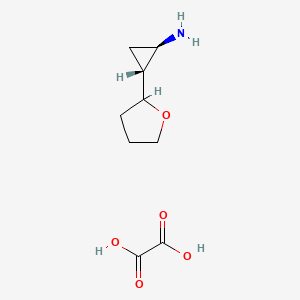

![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)
